3-Amino-2-fluoropropanoic acid, (2R)-

Description

BenchChem offers high-quality 3-Amino-2-fluoropropanoic acid, (2R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-fluoropropanoic acid, (2R)- including the price, delivery time, and more detailed information at info@benchchem.com.

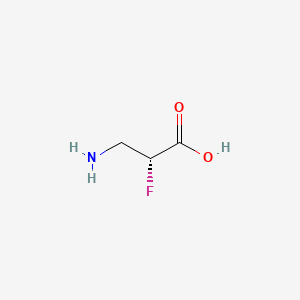

Structure

3D Structure

Properties

CAS No. |

88099-66-5 |

|---|---|

Molecular Formula |

C3H6FNO2 |

Molecular Weight |

107.08 g/mol |

IUPAC Name |

(2R)-3-amino-2-fluoropropanoic acid |

InChI |

InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m1/s1 |

InChI Key |

OJQNRNQELNLWHH-UWTATZPHSA-N |

Isomeric SMILES |

C([C@H](C(=O)O)F)N |

Canonical SMILES |

C(C(C(=O)O)F)N |

Origin of Product |

United States |

Foundational & Exploratory

(2R)-3-amino-2-fluoropropanoic acid chemical structure and properties

This technical guide provides an in-depth analysis of (2R)-3-amino-2-fluoropropanoic acid, focusing on its chemical properties, asymmetric synthesis, and critical role as the major catabolite of the chemotherapeutic agent 5-fluorouracil (5-FU).

Executive Summary

(2R)-3-amino-2-fluoropropanoic acid , commonly referred to as (R)-

This guide details the stereochemical properties, asymmetric synthesis protocols, and metabolic pathways of FBAL, serving as a resource for researchers investigating fluoropyrimidine metabolism, GABAergic signaling, and enzyme inhibition.

Chemical Structure & Physicochemical Properties

FBAL is a structural analogue of

Key Data Table

| Property | Value / Description |

| IUPAC Name | (2R)-3-amino-2-fluoropropanoic acid |

| Common Name | (R)- |

| CAS Number | 88099-66-5 (R-isomer); 3821-81-6 (racemate) |

| Molecular Formula | C |

| Molecular Weight | 107.08 g/mol |

| Chirality | (R)-Enantiomer (Major metabolite of 5-FU) |

| Solubility | Highly soluble in water; insoluble in non-polar organic solvents. |

| logP | ~ -3.0 (Calculated) |

| pKa (COOH) | ~ 3.6 (Acidity increased by |

| pKa (NH | ~ 10.2 |

| Appearance | White crystalline solid |

Stereochemical Significance

The metabolism of 5-fluorouracil is stereoselective. The enzyme dihydropyrimidine dehydrogenase (DPD) converts 5-FU to 5,6-dihydro-5-fluorouracil (DHFU), which is subsequently ring-opened to

Synthesis & Manufacturing

Producing high-purity (2R)-FBAL requires asymmetric synthesis to avoid the formation of the (S)-enantiomer. The most robust laboratory method utilizes chiral auxiliaries (e.g., Evans oxazolidinone or "SuperQuat" derivatives) to control the stereochemistry at the

Protocol: Asymmetric Synthesis via Chiral Auxiliary

This protocol describes the synthesis of (2R)-3-amino-2-fluoropropanoic acid using an oxazolidinone chiral auxiliary.

Reagents:

-

(S)-4-benzyl-2-oxazolidinone (Evans auxiliary)

-

n-Butyllithium (n-BuLi)

-

Acryloyl chloride

-

N-Fluorobenzenesulfonimide (NFSI) or Selectfluor

-

Lithium hexamethyldisilazide (LiHMDS)

-

Benzylamine

Step-by-Step Methodology:

-

Acylation of Auxiliary:

-

Michael Addition (Introduction of Nitrogen):

-

Treat the N-acryloyl intermediate with benzylamine (or a masked ammonia equivalent like lithium dibenzylamide) to install the

-amino group protected as a benzylamine.

-

-

Electrophilic Fluorination (Stereocenter Formation):

-

Generate the enolate of the

-amino intermediate using LiHMDS at -78°C. -

Add NFSI (electrophilic fluorine source). The chiral auxiliary forces the fluorine to attack from the less hindered face, yielding the (2R)-fluoro configuration.

-

Checkpoint: Verify diastereomeric ratio (dr) via HPLC or

F NMR.

-

-

Hydrolysis & Deprotection:

-

Hydrolyze the auxiliary using LiOH/H

O -

Perform hydrogenolysis (H

, Pd/C) to remove the benzyl protecting groups from the amine. -

Recrystallize from water/ethanol to obtain pure (2R)-3-amino-2-fluoropropanoic acid .

-

Pharmacology & Mechanism of Action[2]

FBAL is not merely an inert waste product; it actively engages with neurotransmitter systems and metabolic cycles.

Metabolic Pathway (5-FU Catabolism)

The following diagram illustrates the catabolic cascade of 5-FU leading to FBAL and its downstream toxic metabolites.

Caption: Catabolic pathway of 5-Fluorouracil showing the formation of (2R)-FBAL and its subsequent conversion into toxic fluoroacetate and ammonia.

Mechanisms of Toxicity

-

Neurotoxicity (GABA Mimicry & Transport):

-

FBAL is structurally similar to GABA and

-alanine. -

It acts as a competitive substrate for the GABA Transporter 2 (GAT-2) , interfering with the reuptake of GABA and

-alanine in glial cells and hepatocytes. -

This transport competition can alter local neurotransmitter concentrations, contributing to the "fluoro-beta-alanine encephalopathy" observed in high-dose 5-FU therapy.

-

-

"Lethal Synthesis" (Fluoroacetate Formation):

-

FBAL can be further metabolized (via transamination to fluoro-malonic semialdehyde and subsequent decarboxylation) into fluoroacetate .

-

Fluoroacetate enters the Krebs cycle, converting to fluorocitrate, which irreversibly inhibits aconitase . This halts cellular respiration, leading to metabolic crisis, particularly in neural tissue (vacuolation of myelinated fibers).

-

-

Hyperammonemia:

-

The cleavage of FUPA to FBAL releases ammonia. In patients with DPD deficiency or rapid catabolism, this can lead to transient hyperammonemic encephalopathy.

-

Experimental Protocols

Biomonitoring: Detection of FBAL in Urine (GC-MS/MS)

This method is the gold standard for monitoring occupational exposure to 5-FU or assessing patient catabolic rates.

Sample Preparation:

-

Acidification: Acidify 1 mL of urine with 0.1 M HCl to stabilize metabolites.

-

Internal Standard: Spike with

C-labeled FBAL or D -

SPE Cleanup: Load sample onto a Strong Cation Exchange (SCX) cartridge. Wash with 0.1 M HCl and methanol. Elute FBAL with 5% ammonia in methanol.

-

Derivatization: Evaporate eluate. Derivatize with 2,4-dinitrofluorobenzene (DNFB) or isobutyl chloroformate to render the amino acid volatile.

GC-MS Parameters:

-

Column: HP-5MS or equivalent (30m x 0.25mm).

-

Carrier Gas: Helium at 1 mL/min.

-

Temperature Program: 100°C (1 min)

10°C/min -

Detection: Select Ion Monitoring (SIM) mode targeting the molecular ion of the derivatized FBAL.

Enzyme Inhibition Assay (GABA-T)

To test FBAL's interaction with GABA transaminase:

-

Enzyme Source: Purified porcine brain GABA-T.

-

Assay Buffer: 0.1 M Pyrophosphate buffer (pH 8.5) containing

-ketoglutarate and NAD+. -

Reaction: Add FBAL (0.1 - 10 mM).

-

Measurement: Monitor the formation of NADH (if coupled) or the disappearance of

-ketoglutarate via UV-Vis at 340 nm. -

Analysis: Plot Lineweaver-Burk graphs to determine if inhibition is competitive (vs. GABA) or irreversible (suicide inhibition). Note: FBAL is generally considered a competitive substrate/inhibitor rather than a suicide inhibitor like vigabatrin.

References

-

Metabolism of 5-Fluorouracil: Heggie, G. D., et al. "Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile." Cancer Research 47.8 (1987): 2203-2206. Link

-

Neurotoxicity Mechanism: Akoto-Amanfu, E., et al. "Metabolites of 5-fluorouracil, alpha-fluoro-beta-alanine and fluoroacetic acid, directly injure myelinated fibers in tissue culture." Acta Neuropathologica 92.1 (1996): 8-13. Link

-

GABA Transporter Interaction: Nishimura, M., et al. "Beta-Alanine and alpha-fluoro-beta-alanine concentrative transport in rat hepatocytes is mediated by GABA transporter GAT-2." American Journal of Physiology-Gastrointestinal and Liver Physiology 276.1 (1999): G206-G210.[2] Link[2]

-

Asymmetric Synthesis: Davies, S. G., et al. "Asymmetric synthesis of

-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives." Organic & Biomolecular Chemistry (2005). Link -

Biomonitoring Method: Rubino, F. M., et al.

-fluoro-

Sources

Biological Significance of (2R)-2-Fluoro-beta-alanine in Metabolism

The following technical guide details the biological significance of (2R)-2-fluoro-beta-alanine, focusing on its role as a critical catabolite in fluoropyrimidine metabolism and its toxicological mechanisms.

Technical Guide for Drug Development & Toxicology

Executive Summary

(2R)-2-Fluoro-beta-alanine (FBAL) is the primary catabolite of 5-fluorouracil (5-FU) and its prodrugs (e.g., capecitabine). While historically viewed merely as an elimination product, FBAL possesses distinct biological activity that drives both the therapeutic limitations and the toxicity profile of fluoropyrimidines. Its significance lies in three domains:

-

Neurotoxicity: It acts as a false neurotransmitter and transport inhibitor, specifically targeting GABA transporters (GAT-2) and causing myelin vacuolation.

-

Metabolic Inhibition: It serves as a precursor to fluoroacetate, a potent aconitase inhibitor, disrupting the TCA cycle and leading to hyperammonemia.

-

Biliary Conjugation: It undergoes a unique conjugation with bile acids, altering hepatic excretion pathways.

This guide analyzes the stereochemical formation, toxicological mechanisms, and analytical quantification of FBAL.

Metabolic Pathway & Stereochemistry

The DPD Pathway

The formation of FBAL is the terminal step in the catabolism of 5-FU. This pathway is governed by Dihydropyrimidine Dehydrogenase (DPD), the rate-limiting enzyme.

-

Reduction: 5-FU is reduced by DPD to 5-fluoro-5,6-dihydrouracil (

). This step is stereoselective, typically yielding the (R)-enantiomer at the C5 position. -

Ring Opening: Dihydropyrimidinase (DHP) opens the ring to form

-fluoro- -

Cleavage:

-ureidopropionase (BUP) cleaves FUPA to yield (2R)-2-fluoro-beta-alanine and ammonia.

Stereochemical Implications

While the metabolite is often quantified as a racemate in clinical settings, the stereochemistry is biologically distinct.

-

Enzymatic Processing: The (2R)-enantiomer is the direct product of the enzymatic cascade in mammals.

-

Defluorination Kinetics: Hepatic enzymes (e.g., alanine-glyoxylate aminotransferase II) defluorinate FBAL to malonate semialdehyde.[1] The (R)-isomer is defluorinated approximately 2.4-fold faster than the (S)-isomer (

6.2 vs. 2.6 min

Pathway Visualization

The following diagram illustrates the catabolic cascade and the divergence into toxicological pathways.

Caption: Figure 1. Metabolic pathway of 5-FU to FBAL and subsequent divergence into neurotoxic (GAT-2), metabolic (TCA), and excretory (Bile) pathways.

Physiological Mechanisms of Toxicity

Neurotoxicity: The Myelin Vacuolation Model

FBAL is the primary driver of 5-FU induced neurotoxicity, characterized clinically by cerebellar ataxia and encephalopathy.

-

Mechanism: FBAL crosses the blood-brain barrier and accumulates in the CNS. It acts as a substrate for the GAT-2 (GABA Transporter 2) , which is expressed in hepatocytes and the blood-brain barrier [2].

-

Pathology: High concentrations of FBAL lead to the splitting of the myelin intraperiod line, resulting in vacuolation (blistering) of myelinated fibers. This is distinct from demyelination; it is a structural destabilization caused by the disruption of beta-alanine and GABA homeostasis [3].

Systemic Toxicity: The Fluoroacetate Connection

While FBAL itself is toxic, its further catabolism generates fluoroacetate , a highly potent metabolic poison.

-

Pathway: FBAL undergoes transamination to fluoroacetaldehyde, which is oxidized to fluoroacetate.

-

Lethal Synthesis: Fluoroacetate is converted to fluorocitrate, which binds irreversibly to aconitase , halting the Krebs (TCA) cycle.

-

Clinical Consequence: This blockade leads to the accumulation of ammonia (hyperammonemia) and lactate, contributing to the altered mental status observed in overdose or DPD-deficient patients [4].

Biliary Conjugation

Uniquely, FBAL is a substrate for bile acid CoA:amino acid:N-acyltransferase (BACAT) .

-

Physiology: Normal bile acids conjugate with glycine or taurine. FBAL competes with these amino acids to form FBAL-cholate and FBAL-chenodeoxycholate .

-

Significance: These conjugates are secreted into the bile, altering the enterohepatic circulation of the drug and potentially contributing to cholestatic toxicity [5].

Analytical Methodology: Quantification of FBAL

Precise measurement of FBAL is required for pharmacokinetic profiling and DPD deficiency screening. The following protocol utilizes UHPLC-MS/MS, the industry standard for sensitivity and specificity.

Protocol: UHPLC-MS/MS Determination in Plasma/Urine

Reagents:

-

(2R)-2-Fluoro-beta-alanine standard (Sigma/Santa Cruz).

-

Internal Standard (IS):

C-FBAL or -

Derivatizing Agent: Dansyl Chloride (DNS-Cl) or 2,4-Dinitrofluorobenzene (DNFB). Note: Derivatization is crucial to improve retention on C18 columns due to FBAL's high polarity.

Step-by-Step Workflow:

| Step | Action | Critical Parameter |

| 1. Sample Prep | Aliquot 50 µL plasma/urine. Add 10 µL Internal Standard. | Keep on ice to prevent degradation. |

| 2. Deproteinization | Add 150 µL Acetonitrile (ACN). Vortex 1 min. Centrifuge at 14,000 x g for 10 min. | Removes albumin which interferes with derivatization. |

| 3. Derivatization | Transfer supernatant. Add 50 µL Dansyl Chloride (1 mg/mL in acetone) + 50 µL NaHCO3 (0.1 M, pH 10). | pH 10 is critical for the reaction efficiency. |

| 4. Incubation | Heat at 60°C for 15 minutes. | Ensure tubes are sealed to prevent evaporation. |

| 5. Extraction | Acidify with HCl. Extract with Ethyl Acetate or use MCX SPE cartridges. | Removes excess derivatizing agent. |

| 6. LC Separation | Inject 5 µL onto C18 Column (e.g., Waters BEH C18). Mobile Phase: A (0.1% Formic Acid), B (ACN). | Gradient: 5% B to 95% B over 5 mins. |

| 7. MS Detection | ESI Positive Mode. Monitor MRM transition for Dansyl-FBAL. | Target Mass: m/z 341 -> 170 (Dansyl fragment). |

Data Interpretation:

-

Linearity: 10 – 10,000 ng/mL.

-

Clinical Correlation: High urinary FBAL indicates rapid 5-FU catabolism; low levels may indicate DPD deficiency (if 5-FU was administered) [6].

Clinical & Translational Implications[2]

DPD Deficiency Screening

Patients with DPD deficiency cannot convert 5-FU to FBAL.

-

Risk: Administration of standard 5-FU doses leads to lethal accumulation of the parent drug.

-

Biomarker: The ratio of Uracil to Dihydrouracil (U/UH2) is the standard proxy, but measuring the FBAL/5-FU ratio post-test dose provides a direct phenotypic readout of catabolic capacity.

Therapeutic Drug Monitoring (TDM)

Monitoring plasma FBAL levels can distinguish between neurotoxicity caused by overdose (high 5-FU, low FBAL relative to dose) versus metabolite accumulation (high FBAL). This distinction guides rescue strategies:

-

Overdose: Uridine triacetate (antidote).

-

Metabolite Toxicity: Hemodialysis (efficiently clears FBAL and fluoroacetate) [4].

References

-

Enzymatic elimination of fluoride from alpha-fluoro-beta-alanine. Biochemical Pharmacology, 1995.[1] Link

-

Beta-alanine and alpha-fluoro-beta-alanine concentrative transport in rat hepatocytes is mediated by GABA transporter GAT-2. American Journal of Physiology, 1999.[2] Link

-

Metabolites of 5-fluorouracil, alpha-fluoro-beta-alanine and fluoroacetic acid, directly injure myelinated fibers in tissue culture. Acta Neuropathologica, 1996. Link

-

Accumulation of alpha-fluoro-beta-alanine and fluoro mono acetate in a patient with 5-fluorouracil-associated hyperammonemia. Cancer Chemotherapy and Pharmacology, 2017. Link

-

Formation of Conjugates of 2-Fluoro-beta-alanine and Bile Acids during the Metabolism of 5-Fluorouracil. Proceedings of the National Academy of Sciences, 1987.[3][4] Link

-

Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine. Journal of Chromatography B, 2009. Link

Sources

- 1. Enzymatic elimination of fluoride from alpha-fluoro-beta-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. beta-alanine and alpha-fluoro-beta-alanine concentrative transport in rat hepatocytes is mediated by GABA transporter GAT-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

difference between alpha-fluoro and beta-fluoro amino acids

Positional Isomerism in Fluorinated Amino Acids: A Technical Guide to α-Fluoro vs. β-Fluoro Architectures

Executive Summary

In medicinal chemistry and protein engineering, the strategic introduction of fluorine into amino acid backbones is a high-impact modification used to modulate pKa, lipophilicity, and metabolic stability.[1] However, the position of the fluorine atom—whether on the alpha (α) or beta (β) carbon—dictates fundamentally different chemical behaviors.

-

α-Fluoro Amino Acids: Characterized by extreme electronic induction and chemical instability (prone to HF elimination). They often act as "suicide substrates" or mechanism-based inhibitors.

-

β-Fluoro Amino Acids: Characterized by unique conformational biases (the gauche effect) and enhanced metabolic stability. They are primarily used to engineer secondary structure and improve peptide pharmacokinetics.

Section 1: Physicochemical Properties & Electronic Effects[2][3]

The proximity of the highly electronegative fluorine atom to the ammonium and carboxylate groups alters the acid-base profile of the amino acid. This is the primary driver for changes in bioavailability and receptor binding.

Comparative pKa Shifts

The electron-withdrawing inductive effect ($ -I $) of fluorine lowers the pKa of both the carboxylic acid and the ammonium group. This effect is distance-dependent, being most pronounced in α-fluoro analogs.

| Property | Native Alanine | β-Fluoroalanine (3-Fluoro) | α-Fluoroalanine (2-Fluoro) |

| Structure | $ H_2N-CH(CH_3)-COOH $ | $ H_2N-CH(CH_2F)-COOH $ | $ H_2N-CF(CH_3)-COOH $ |

| pKa₁ (-COOH) | ~2.34 | ~1.8 - 2.0 | < 1.5 |

| pKa₂ (-NH₃⁺) | ~9.69 | ~8.2 - 8.4 | ~5.5 - 6.0 |

| Basicity | Moderate | Reduced | Drastically Reduced |

| Lipophilicity | Low | Increased | Increased |

Implication for Drug Design:

-

α-Fluoro: The amine is significantly less basic. At physiological pH (7.4), a substantial fraction may exist as the free base rather than the ammonium species, altering membrane permeability and solubility.

-

β-Fluoro: The amine remains largely protonated at physiological pH, maintaining solubility while subtly altering hydrogen bond donor capability.

Section 2: Conformational Dynamics & The Gauche Effect

While α-fluoro amino acids are constrained by steric bulk and electronic repulsion, β-fluoro amino acids are defined by the gauche effect . This stereoelectronic phenomenon dictates that the most stable conformation places the fluorine atom and the vicinal amine/amide nitrogen gauche (60°) to each other, rather than anti (180°).

Mechanism of the Gauche Effect

This preference arises from the hyperconjugative donation of the $ \sigma_{C-H} $ or $ \sigma_{C-N} $ bonding orbital into the low-lying $ \sigma^*_{C-F}

Figure 1: The stereoelectronic logic driving the gauche preference in β-fluoro amino acids, leading to pre-organized peptide structures.

Section 3: Chemical Stability & Reactivity[3]

The most critical distinction for a synthetic chemist is stability. α-Fluoro amino acids possess a leaving group (F) on the same carbon as the nucleophilic amino group, creating an inherent pathway for decomposition.

α-Fluoro Instability: HF Elimination

α-Fluoro amino acids are prone to spontaneous or base-catalyzed dehydrofluorination. The loss of HF generates an unstable imine, which hydrolyzes to a ketone/aldehyde and ammonia. This reactivity is exploited in mechanism-based inhibitors (suicide substrates) but poses a major challenge for peptide synthesis.

Figure 2: The decomposition pathway of α-fluoro amino acids via HF elimination, often triggered by enzymes or basic synthetic conditions.

β-Fluoro Stability

β-Fluoro amino acids are significantly more stable because the fluorine is not geminal to the amine. While elimination to form dehydroamino acids (Michael acceptors) is possible under strong basic conditions, they are generally stable enough for standard solid-phase peptide synthesis (SPPS) protocols.

Section 4: Synthetic Methodologies

The synthesis of these analogs requires distinct strategies to avoid elimination (for α) or inversion (for β).

Synthesis of α-Fluoro Amino Acids (Electrophilic)

Nucleophilic displacement is rarely viable due to steric hindrance and competing elimination. The standard approach uses electrophilic fluorination of protected enolates.

-

Reagents: Selectfluor, NFSI (N-Fluorobenzenesulfonimide).

-

Substrate: Ni(II)-Schiff base complexes or protected amino acid esters.

-

Critical Step: Generation of a tertiary enolate followed by rapid quenching with the F+ source.

Synthesis of β-Fluoro Amino Acids (Nucleophilic)

The most robust method involves the dehydroxyfluorination of β-hydroxy amino acids (e.g., Serine, Threonine).

-

Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, or XtalFluor.

-

Mechanism: $ S_N2 $ displacement.

-

Stereochemistry: Proceeds with inversion of configuration . To get L-cis-4-fluoroproline, one must start with L-trans-4-hydroxyproline.

Section 5: Experimental Protocol

Protocol: Deoxo-Fluor Mediated Synthesis of Protected β-Fluoro Amino Acid

Target: N-Boc-3-fluoro-L-alanine methyl ester from N-Boc-L-Serine methyl ester.

Rationale: Deoxo-Fluor is preferred over DAST due to higher thermal stability. The reaction must be anhydrous to prevent hydrolysis of the fluorinating agent.

Materials:

-

N-Boc-L-Serine methyl ester (1.0 eq)

-

Deoxo-Fluor (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated NaHCO₃ solution

Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen ($ N_2 $).

-

Solvation: Dissolve N-Boc-L-Serine methyl ester in anhydrous DCM (0.1 M concentration). Cool to -78°C (dry ice/acetone bath). Note: Low temperature prevents elimination side-reactions.

-

Addition: Add Deoxo-Fluor dropwise via syringe. The solution may turn slightly yellow.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature naturally overnight.

-

Quenching: Critical Safety Step. Cool the mixture back to 0°C. Quench by slow addition of saturated NaHCO₃. Warning: Deoxo-Fluor reacts violently with water; vigorous stirring and cooling are mandatory.

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

Validation:

-

¹⁹F NMR: Look for a multiplet around -230 ppm (characteristic of alkyl fluoride).

-

¹H NMR: Confirm the shift of the β-protons and coupling constants ($ J_{H-F} \approx 45-50 Hz $).

References

-

Synthesis and properties of α-fluorinated β-amino acids. Chemistry & Biodiversity. Link

-

Gauche effect in fluorinated amino acids. Journal of the American Chemical Society. Link

-

Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Mechanism of HF elimination in α-fluoro compounds. Journal of the American Chemical Society. Link

-

Deoxo-Fluor reagents for nucleophilic fluorination. Journal of Organic Chemistry. Link

Sources

(2R)-3-amino-2-fluoropropanoic acid CAS 88099-66-5 data sheet

CAS: 88099-66-5 | Common Name: (2R)-

Part 1: Executive Technical Summary

(2R)-3-amino-2-fluoropropanoic acid is a high-value fluorinated

This guide serves as a definitive technical resource for integrating this compound into drug discovery workflows, focusing on its unique conformational properties and synthesis via enzymatic resolution.[1]

Part 2: Chemical Profile & Physical Properties[1][2]

The following data aggregates experimental and calculated values critical for formulation and synthesis planning.

| Property | Specification | Technical Commentary |

| Molecular Formula | -- | |

| Molecular Weight | 107.08 g/mol | -- |

| Chirality | (2R) | Specific rotation is critical; enantiomeric excess (ee) >98% required for peptide synthesis.[1] |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant.[1] |

| Melting Point | 240–245 °C (dec) | High lattice energy due to zwitterionic character.[1] |

| Solubility | Water, Methanol | Poor solubility in non-polar organic solvents (DCM, Hexanes).[1] |

| pKa (Acid) | ~3.4 (Estimated) | Acidity enhanced by |

| pKa (Base) | ~9.0 (Estimated) | Basicity of the |

| Bio-Relevance | 5-FU Metabolite | Major catabolite of 5-Fluorouracil; implicated in neurotoxicity.[1] |

Part 3: Structural Biology & Conformational Dynamics[1]

The Fluorine Gauche Effect

In drug design, replacing hydrogen with fluorine is not merely a steric change; it is an electronic intervention.[1] For (2R)-3-amino-2-fluoropropanoic acid, the C–F bond exerts a profound stereoelectronic influence known as the fluorine gauche effect .[1]

-

Dipole Alignment: The C–F bond tends to align antiparallel to the adjacent C=O (carbonyl) dipole to minimize electrostatic repulsion.[1]

-

Conformational Lock: This alignment restricts the rotation of the peptide backbone when this residue is incorporated into a chain, favoring specific secondary structures (often promoting turn or sheet formations over helices in

-peptides).[1] -

Proteolytic Stability: The electron-withdrawing nature of fluorine lowers the electron density of the adjacent amide bond in peptides, making it a poor substrate for proteases.[1]

Diagram 1: Conformational Logic Flow

The following diagram illustrates the causal link between the atomic properties of the Fluorine substituent and the macroscopic stability of the resulting peptide.

Caption: Stereoelectronic cascade showing how the

Part 4: Synthesis & Manufacturing Protocol

While chemical fluorination (e.g., using DAST) is possible, it often leads to racemization or harsh side reactions. The Enzymatic Kinetic Resolution is the preferred route for obtaining high-purity (2R) isomers, adhering to Green Chemistry principles.

Protocol: Lipase-Catalyzed Kinetic Resolution

This method utilizes Candida antarctica Lipase B (CAL-B) to selectively hydrolyze the ester of the (2R) isomer, leaving the (2S) ester intact.

Reagents:

-

Racemic N-Boc-3-amino-2-fluoropropionate ethyl ester (Precursor)

-

Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

-

Phosphate Buffer (0.1 M, pH 7.0)

-

Diisopropyl ether (Co-solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve the racemic ester (10 mmol) in a biphasic mixture of Phosphate Buffer (20 mL) and Diisopropyl ether (5 mL). The organic co-solvent enhances the solubility of the substrate.

-

Initiation: Add immobilized CAL-B (50 mg/mmol substrate). Maintain temperature at 30°C with orbital shaking (200 rpm).

-

Monitoring: Monitor the reaction via Chiral HPLC. The enzyme preferentially hydrolyzes the (2R)-ester to the (2R)-acid.

-

Stop Condition: Terminate reaction when conversion reaches ~45-50% (typically 24-48 hours) to ensure high enantiomeric excess (ee).

-

-

Termination: Filter off the immobilized enzyme.

-

Separation (Critical Step):

-

Adjust the aqueous phase pH to 8.5 and extract the unreacted (2S)-ester with Ethyl Acetate (3x).

-

Acidify the remaining aqueous phase (containing the product) to pH 2.0 using 1M HCl.

-

Extract the (2R)-N-Boc-acid with Ethyl Acetate.[1]

-

-

Deprotection: Treat the (2R)-N-Boc-acid with 4M HCl in Dioxane to yield the final salt: (2R)-3-amino-2-fluoropropanoic acid hydrochloride .

Diagram 2: Enzymatic Resolution Workflow

This workflow visualizes the separation of the chiral center.

Caption: Kinetic resolution pathway separating the target (2R)-acid from the unreacted (2S)-ester.

Part 5: Applications in Drug Development

5-Fluorouracil (5-FU) Catabolism & Toxicity

Researchers studying 5-FU resistance or toxicity must quantify CAS 88099-66-5.[1]

-

Pathway: 5-FU

Dihydrofluorouracil -

Clinical Insight: FBAL (the generic name often used for this metabolite) is conjugated with bile acids.[1][2] Accumulation of FBAL is correlated with neurotoxicity (e.g., cerebellar ataxia) in patients with DPD (dihydropyrimidine dehydrogenase) deficiency or renal impairment.

Peptidomimetics

Incorporating this amino acid into peptide drugs improves pharmacokinetics:

-

Half-life Extension: The C-F bond prevents enzymatic degradation by peptidases that typically cleave at the

-carbon.[1] -

Bioavailability: Increased lipophilicity (compared to

-alanine) improves membrane permeability.[1]

Part 6: Handling, Stability & Safety[1]

-

Storage: Store at -20°C. The compound is stable in solid form but may undergo slow defluorination in highly basic aqueous solutions over extended periods.[1]

-

Hygroscopicity: Highly hygroscopic.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Safety Profile:

References

-

PubChem. (n.d.).[1] 3-Amino-2-fluoropropanoic acid, (2R)- | C3H6FNO2.[1][7] National Library of Medicine.[1] Retrieved from [Link]

-

Zhang, X., et al. (2000).[1] alpha-fluoro-beta-alanine: effects on the antitumor activity and toxicity of 5-fluorouracil. PubMed.[1][8] Retrieved from [Link]

-

Sweeny, D.J., et al. (1987).[1][2] Formation of Conjugates of 2-Fluoro-β-alanine and Bile Acids during the Metabolism of 5-Fluorouracil. Cancer Research.[1] Retrieved from [Link]

-

Beilstein Institute. (2010).[1] The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. 3-Amino-2-fluoropropionic acid 95 3821-81-6 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. carlroth.com [carlroth.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. 3-Amino-2-fluoropropanoic acid, (2R)- | C3H6FNO2 | CID 6999945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Frontiers | The Synthesis and Role of β-Alanine in Plants [frontiersin.org]

role of fluorine substitution in beta-amino acid lipophilicity

Strategic Fluorination in -Amino Acid Scaffolds: Modulation of Lipophilicity and Bioavailability

Executive Summary

In the optimization of peptide-mimetics and small molecule drugs,

Unlike simple aliphatic substitution, fluorination in

Mechanistic Principles of Lipophilicity Modulation

The impact of fluorine on lipophilicity is not monotonic; it depends heavily on the substitution pattern (

The "Polar Hydrophobicity" Paradox

While fluorine is the most electronegative element, the C-F bond has a low polarizability and a small van der Waals radius (1.47 Å).

-

Intrinsic Lipophilicity (

): Replacing a C-H bond with C-F typically lowers intrinsic lipophilicity due to the high polarity of the C-F bond. -

Effective Lipophilicity (

): This is the critical parameter for drug discovery. Fluorine’s strong electron-withdrawing effect (-

Mechanism:[1] By depressing the pKa of the

-amino group (often by 1–2 units), a larger fraction of the molecule exists in the neutral (uncharged) state at physiological pH (7.4). -

Result: Even if the intrinsic

drops, the effective

-

Conformational Control (The Gauche Effect)

In

-

Dipole Cancellation: If the C-F dipole opposes the C=O or C-N dipoles, the net molecular dipole moment decreases, further enhancing lipophilicity.

-

Solvent Shielding: Fluorine can structurally "shield" polar protons from solvent interactions, reducing the desolvation penalty required for the molecule to enter the lipid bilayer.

Visualization: The Fluorine Effect Pathway

Figure 1: Mechanistic pathway showing how fluorine substitution translates to increased effective lipophilicity through electronic and steric modulation.

Comparative Data: Fluorinated vs. Non-Fluorinated Scaffolds[2][3][4]

The following table synthesizes data comparing standard

Table 1: Physicochemical Profile of Selected

| Compound Scaffold | Substitution | pKa (Amine) | |||

| H (Parent) | 9.2 | - | -1.5 | -3.1 | |

| 7.8 | -1.4 | -1.7 | -1.9 | ||

| 6.5 | -2.7 | -1.4 | -0.8 | ||

| H (Parent) | 9.1 | - | 0.8 | -1.2 | |

| 8.9 | -0.2 | 1.1 | -0.9 | ||

| 7.6 | -1.5 | 0.6 | 0.4 | ||

| 7.2 | -1.9 | 1.4 | 1.2 |

Data Interpretation:

-

-Fluorination: Significantly lowers pKa (-1.4 units). While the intrinsic

-

Aromatic Fluorination: Substitution on the phenyl ring (

-F) has a minimal effect on amine pKa but increases intrinsic lipophilicity due to the hydrophobicity of the aryl-F bond.

Experimental Protocol: Chemo-Enzymatic Synthesis

This protocol details the synthesis of (S)-3-Amino-3-(4-fluorophenyl)propanoic acid , a key building block for fluorinated

Target Compound: (S)-3-Amino-3-(4-fluorophenyl)propanoic acid Method: Lipase-catalyzed hydrolysis of racemic ethyl ester.

Reagents & Equipment

-

Substrate: Ethyl 3-amino-3-(4-fluorophenyl)propanoate (racemic).[1]

-

Enzyme: Lipase PS-IM (immobilized Burkholderia cepacia).

-

Solvent: Diisopropyl ether (

) saturated with water. -

Analysis: HPLC with Chiralpak column; 19F-NMR (470 MHz).

Step-by-Step Workflow

-

Preparation of Reaction Medium:

-

Saturate diisopropyl ether with deionized water by shaking equal volumes in a separatory funnel. Separate the organic layer.

-

Why: Lipases require a thermodynamic water activity (

) to function, but excess water promotes non-selective hydrolysis. Saturation provides the optimal micro-environment.

-

-

Enzymatic Hydrolysis:

-

Dissolve racemic ethyl 3-amino-3-(4-fluorophenyl)propanoate (1.0 g, 4.7 mmol) in the water-saturated

(30 mL). -

Add Lipase PS-IM (200 mg).

-

Incubate at 45°C with orbital shaking (200 rpm).

-

Monitoring: Monitor conversion by HPLC. The reaction is stopped at 50% conversion (typically 24-48 hours).

-

-

Work-up and Separation:

-

Filter off the immobilized enzyme (can be recycled).

-

Evaporate the solvent to obtain a mixture of the unreacted (R)-ester and the product (S)-acid.

-

Separation: Suspend the residue in dry acetone. The (S)-

-amino acid precipitates as a zwitterionic solid, while the (R)-ester remains in solution. -

Filter the white solid (Product).

-

-

Purification:

-

Wash the solid with cold acetone (2 x 5 mL).

-

Recrystallize from water/acetone if ee < 99%.

-

-

Characterization (Validation):

-

1H NMR (D2O): Verify the integrity of the

-proton signal. -

19F NMR: Distinct signal at

-115 ppm (vs. internal standard). -

Chiral HPLC: Confirm enantiomeric excess >99%.

-

Visualization: Synthesis Workflow

Figure 2: Workflow for the lipase-catalyzed kinetic resolution of fluorinated

Application in Drug Design[5][6][7]

Integrating fluorinated

-

Metabolic Stability: The C-F bond is resistant to cytochrome P450 oxidation. Furthermore, the altered pKa of the amine prevents recognition by specific proteases that rely on a precise charge state for binding.

-

Bioavailability: By tuning the

to the optimal range (0–3), oral bioavailability can be achieved for peptide-mimetics that are typically limited to injection. The

Critical Considerations

-

Steric Bulk: The trifluoromethyl group (

) has a volume similar to an isopropyl group. It is much larger than a methyl group, which can disrupt tight binding pockets if not modeled correctly. -

Solubility: While increasing lipophilicity helps permeability, excessive fluorination (e.g., perfluoroalkyl chains) can render the molecule insoluble in aqueous media. A balance must be struck, often using the "Fluorine Scan" approach—systematically replacing H with F to find the "sweet spot" of

and solubility.

References

-

Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI. Available at: [Link]

-

Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. PubMed. Available at: [Link]

-

Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews. Available at: [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. PMC. Available at: [Link]

-

Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. Available at: [Link]

Sources

conformational analysis of fluorinated beta-alanine derivatives

Conformational Analysis of Fluorinated -Alanine Derivatives

Executive Summary

The incorporation of fluorine into

Theoretical Framework: The Fluorine Effect

Understanding the conformational bias requires dissecting the stereoelectronic forces introduced by the C–F bond.

The Electrostatic Gauche Effect

In 1,2-difluoroethane, the gauche conformer is stabilized over the anti conformer despite steric repulsion. In fluorinated

-

Interaction:

hyperconjugation and electrostatic attraction between -

Outcome: In

-fluoro-

Dipole Alignment

The C–F bond (dipole moment

Structural Classes and Stability

Critical Distinction: Researchers must distinguish between stable and labile fluorinated isomers.

| Derivative | Structure | Stability | Conformational Utility |

| Stable | Induces local rigidity; favors gauche | ||

| Unstable | Hemiaminal motif; hydrolyzes spontaneously. Do not target. | ||

| Stable | Bulky side-chain; favors 14-helix formation in peptides. |

Analytical Methodology: NMR Spectroscopy

NMR is the primary tool for solution-state analysis. The

-Coupling Analysis

The magnitude of vicinal proton-fluorine coupling (

-

Equation:

-

Typical Values:

-

Gauche (

): -

Anti (

):

-

Experimental Protocol: Conformational Deconvolution

Objective: Determine the molar fraction of rotamers in solution.

Step 1: Sample Preparation

-

Dissolve 5-10 mg of the derivative in 600

L of deuterated solvent. -

Solvent Choice: Use CD

OD for mimicking aqueous environments (H-bonding active) or CDCl

Step 2: Data Acquisition

-

Acquire

H NMR (min 500 MHz) and -

Perform

F-

Step 3: Variable Temperature (VT) NMR

-

Range: 233 K to 323 K (solvent dependent).

-

Rationale: At low temperatures, bond rotation slows, potentially resolving distinct rotamer signals. If coalescence is maintained, the change in weighted average

-values allows extraction of thermodynamic parameters (

Computational Methodology: DFT Modeling

Experimental data must be validated against computed Potential Energy Surfaces (PES).

Computational Workflow

Software: Gaussian 16 / ORCA / Schrodinger Jaguar.

-

Conformational Search:

-

Use Monte Carlo or Molecular Dynamics (OPLS4 force field) to generate initial conformers.

-

Focus on rotation around

and

-

-

Geometry Optimization:

-

Level of Theory: DFT M06-2X or

B97X-D (includes dispersion corrections critical for weak F interactions). -

Basis Set: def2-TZVP or 6-311++G(d,p) (diffuse functions are mandatory for Fluorine).

-

Solvation: IEFPCM or SMD model matching the NMR solvent.

-

-

NMR Calculation:

-

Compute shielding tensors (GIAO method) and spin-spin coupling constants (

) for Boltzmann-weighted minima.

-

Visualization of Workflow

Figure 1: Integrated workflow for the conformational elucidation of fluorinated

Case Study: -Fluoro- -Alanine

In the zwitterionic form (neutral pH),

Rotameric States

Three staggered rotamers exist around the C2-C3 bond.

-

Gauche-1 (

): F and N are at +60°. Stabilized by electrostatic attraction ( -

Gauche-2 (

): F and N are at -60°. Stabilized by electrostatic attraction. -

Anti (

): F and N are at 180°. Destabilized by electrostatics, though sterically less crowded.

Mechanistic Diagram: The Gauche Effect[3]

Figure 2: Stereoelectronic forces stabilizing the gauche rotamers in

Application in Foldamers

When incorporated into

-

-Fluoro substitution: Promotes 12-helix formation due to the restriction of

-

-CF

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[3] Beilstein Journal of Organic Chemistry, 6, 38. Link

- Thottumkara, A. P., Parsons, Z. D., & Patten, T. E. (2010). Conformational Analysis of -Fluoro- -Amino Acids. Journal of Organic Chemistry.

-

Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research, 31(4), 173-180. Link

-

Seebach, D., et al. (1996).

-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 79(4), 913-941. Link -

Reich, H. J. (2020).[4] 19F NMR Coupling Constants. University of Wisconsin-Madison. Link

Technical Whitepaper: (2R)-3-Amino-2-fluoropropanoic Acid

The following is an in-depth technical guide on (2R)-3-amino-2-fluoropropanoic acid.

Structural Dynamics, Synthetic Pathways, and Therapeutic Utility

PubChem CID: 6999945

Synonyms: (R)-

Executive Summary

(2R)-3-amino-2-fluoropropanoic acid is a critical fluorinated

This guide provides a comprehensive technical analysis of the (2R)-enantiomer, detailing its stereoselective synthesis from chiral pool precursors, its specific neurotoxicological profile via TCA cycle disruption, and its utility as a

Chemical Identity & Stereochemical Architecture

The introduction of a fluorine atom at the

2.1 Physicochemical Profile

| Property | Value / Description | Notes |

| Molecular Formula | C | |

| Molecular Weight | 107.08 g/mol | |

| Stereochemistry | (2R) | Corresponds to D-configuration in amino acid nomenclature if derived from serine. |

| pKa (Acid) | ~2.0 - 2.5 (Estimated) | Fluorine inductive effect increases acidity vs. |

| pKa (Amine) | ~8.5 - 9.0 (Estimated) | Fluorine inductive effect decreases basicity vs. |

| Typical range relative to CFCl |

2.2 Conformational Dynamics (The Fluorine Gauche Effect)

In (2R)-3-amino-2-fluoropropanoic acid, the C–F bond and the C–N bond on the adjacent carbon exhibit a strong preference for a gauche orientation. This is contrary to steric predictions (which favor anti) and is driven by

-

Impact on Peptides: When incorporated into peptide backbones, this residue forces specific turn conformations, stabilizing secondary structures that are otherwise transient in non-fluorinated analogues.

Synthetic Methodologies

To obtain the specific (2R) enantiomer with high optical purity, direct fluorination of non-chiral precursors is insufficient. The preferred laboratory-scale route utilizes the "Chiral Pool" strategy, specifically starting from L-Serine .

Crucial Stereochemical Note: The fluorination of L-Serine derivatives using Deoxofluor or DAST proceeds via an S

-

Start: L-Serine (2S)

-

Reaction: Nucleophilic displacement of OH by F (Inversion)

-

Product: (2R)-Fluoro derivative

3.1 Protocol: Deoxofluorination of L-Serine Derivative

This protocol outlines the conversion of N-protected L-serine ester to (2R)-3-amino-2-fluoropropanoic acid.

Reagents:

-

Starting Material:

-Boc-L-Serine methyl ester -

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

-

Precursor Preparation: Dissolve

-Boc-L-Serine methyl ester (1.0 eq) in anhydrous DCM under an inert atmosphere (Ar or N -

Fluorination (Inversion): Add DAST (1.2 eq) dropwise. The low temperature is critical to prevent elimination side reactions (formation of dehydroalanine).

-

Reaction: Allow the mixture to warm slowly to room temperature over 12 hours. The hydroxyl group is activated and displaced by fluoride, inverting the (2S) center to (2R).

-

Quenching: Caution: Quench carefully with saturated NaHCO

at 0°C. DAST reacts violently with water. -

Deprotection (Ester Hydrolysis): Treat the intermediate with LiOH in THF/H

O to remove the methyl ester. -

Deprotection (Amine): Treat with TFA/DCM (1:1) to remove the Boc group.

-

Purification: Isolate via ion-exchange chromatography (Dowex 50W) to obtain the zwitterionic free acid.

Figure 1: Stereoselective synthesis of (2R)-3-amino-2-fluoropropanoic acid via DAST-mediated inversion.

Biological Mechanism & Pharmacokinetics[1]

(2R)-3-amino-2-fluoropropanoic acid is not merely an inert byproduct; it possesses distinct biological activity that contributes to the toxicity profile of fluoropyrimidine drugs.

4.1 Metabolic Pathway (5-FU Catabolism)

The compound is the end-product of the reductive catabolism of 5-Fluorouracil.

-

DPD (Dihydropyrimidine dehydrogenase): Reduces 5-FU to 5,6-dihydro-5-fluorouracil (DHFU).

-

DPYS (Dihydropyrimidinase): Opens the ring to

-fluoro- -

DPYS (

-Ureidopropionase): Cleaves FUPA to (R)-FBAL (the topic compound), ammonia, and CO

4.2 Mechanism of Neurotoxicity

The accumulation of (2R)-FBAL is directly linked to 5-FU induced neurotoxicity (leukoencephalopathy).

-

Myelin Injury: FBAL causes vacuolation and splitting of myelin sheaths in the CNS.

-

TCA Cycle Disruption: FBAL can be further metabolized to Fluoroacetate (FAC) and subsequently Fluorocitrate . Fluorocitrate is a potent inhibitor of aconitase, an essential enzyme in the Krebs cycle. This blockade leads to citrate accumulation and energy failure in neurons and glial cells.

-

Hyperammonemia: The hydrolysis step generating FBAL releases ammonia. In patients with DPD deficiency or renal impairment, this can precipitate hyperammonemic encephalopathy.

Figure 2: Metabolic cascade of 5-FU leading to FBAL accumulation and downstream neurotoxic pathways.

Applications in Drug Design & Analysis[2]

5.1

F NMR Biomarker

Because the

-

In Vivo Monitoring:

F MRS (Magnetic Resonance Spectroscopy) can detect the specific signal of FBAL in the liver and bile of patients undergoing chemotherapy. -

Chemical Shift: The FBAL signal appears as a distinct multiplet upfield from 5-FU, allowing simultaneous quantification of the parent drug and its catabolite to assess DPD enzyme activity.

5.2 Peptidomimetics

Researchers utilize (2R)-3-amino-2-fluoropropanoic acid to modify peptide drugs.

-

Proteolytic Stability: Replacing

-alanine with its -

pKa Modulation: The fluorine atom lowers the pKa of the terminal amine, which can improve membrane permeability by increasing the fraction of the neutral species at physiological pH.

References

-

Metabolic Toxicity: Okeda, R., et al. "Metabolites of 5-fluorouracil, alpha-fluoro-beta-alanine and fluoroacetic acid, directly injure myelinated fibers in tissue culture." Acta Neuropathologica, 1996.

-

Synthesis & Stereochemistry: Hoveyda, H. R., et al. "Reaction of beta-hydroxy alpha-amino acid derivatives with (diethylamino)sulfur trifluoride (DAST). Synthesis of beta-fluoro alpha-amino acids." Journal of Organic Chemistry, 2006.

-

NMR Monitoring: Wolf, W., et al. "Non-invasive 19F-NMR spectroscopy of 5-fluorouracil in patients with colorectal cancer." Magnetic Resonance Imaging, 1993.

-

Bile Acid Conjugation: Sweeny, D. J., et al. "2-Fluoro-beta-alanine, a previously unrecognized substrate for bile acid Coenzyme A:amino acid:N-acyltransferase."[1] Biochemical Pharmacology, 1990.

-

GABA-T Interactions: Silverman, R. B., et al. "Mechanism of Inactivation of GABA Aminotransferase." Journal of the American Chemical Society, 2004.

Sources

Thermodynamic Stability of (2R)-Fluorinated Amino Acid Isomers

This technical guide details the thermodynamic and conformational stability profiles of (2R)-fluorinated amino acid isomers, focusing on stereoelectronic effects, metabolic resistance, and their application in stabilizing protein secondary structures.

Technical Guide for Drug Development & Protein Engineering

Executive Summary

The incorporation of fluorine into amino acids induces profound changes in thermodynamic stability, driven by the unique electrostatic and steric properties of the C–F bond. For (2R)-fluorinated isomers—whether referring to the (2R)-stereochemistry of the

-

The Gauche Effect: A stereoelectronic preference that locks specific rotamers, reducing the entropic cost of protein folding.

-

Metabolic Orthogonality: The inability of endogenous proteases and racemases to process the (2R) configuration or the sterically demanding C–F bond.

This guide analyzes these mechanisms, providing protocols for synthesis, characterization, and application in peptide drug design.

Stereoelectronic Drivers of Stability: The Gauche Effect

Thermodynamic stability in fluorinated amino acids is rarely due to steric bulk alone (Van der Waals radius of F

Case Study: (4R)-Fluoroproline vs. (4S)-Fluoroproline

The most definitive example of thermodynamic modulation is seen in 4-fluoroproline (Flp). The stereochemistry of the fluorine atom at C4 dictates the ring pucker, which in turn dictates the cis/trans preference of the peptide bond.

-

(4R)-Fluoroproline ((2S, 4R)-Flp):

-

Effect: The fluorine is trans to the carbonyl group. The gauche effect pulls the ring into a C

-exo pucker.[1] -

Thermodynamics: This pucker pre-organizes the backbone torsion angles (

) to favor the trans peptide bond conformation. -

Outcome: When incorporated into collagen mimetics (Poly-Pro-Gly), (4R)-Flp hyper-stabilizes the triple helix (

increases significantly) because the unfolded state entropy is reduced (pre-organization).

-

-

(4S)-Fluoroproline ((2S, 4S)-Flp):

-

Effect: The fluorine is cis to the carbonyl. The gauche effect forces a C

-endo pucker.[1] -

Thermodynamics: Favors the cis peptide bond conformation.

-

Outcome: Destabilizes collagen triple helices (which require trans) but stabilizes

-turns or specific enzyme inhibitors requiring cis geometry.

-

Visualization of Conformational Energy Landscape

The following diagram illustrates the stereoelectronic logic dictating these stability profiles.

Caption: Stereoelectronic pathways linking fluorine configuration to protein secondary structure stability.

Chemical & Metabolic Stability of (2R)-Isomers

Beyond conformational thermodynamics, the (2R) configuration (often corresponding to D-amino acids in the absence of higher priority substitutions) offers robust chemical stability profiles essential for peptide therapeutics.

Resistance to Racemization

A critical concern with

-

The Fluorine Risk: Introducing electron-withdrawing fluorine atoms (e.g., in

-fluoroalanine) increases the acidity of the -

The (2R) Advantage: If the amino acid is an

-fluoro-quaternary center (e.g., -

Enzymatic Stability: Endogenous PLP-dependent racemases are highly stereospecific. (2R)-isomers (D-like) are generally not recognized by eukaryotic L-amino acid proteases, conferring metabolic stability (

extension).

Table: Stability Comparison of Fluorinated Motifs

| Isomer Type | Fluorine Position | Key Stability Feature | Primary Risk |

| (4R)-Fluoroproline | Side-chain (C | Hyper-stable collagen triple helix ( | None (biologically inert). |

| (4S)-Fluoroproline | Side-chain (C | Stabilizes cis-peptide bonds (turns). | Destabilizes helices. |

| (2R)- | Total resistance to racemization. | Synthetic complexity.[2] | |

| (2R)-3-Fluoroalanine | Side-chain ( | Metabolic orthogonality (protease resistance). | High Racemization Risk (acidic H |

Experimental Methodologies

To validate the thermodynamic stability of a (2R)-fluorinated isomer, a multi-modal approach combining spectroscopy and calorimetry is required.

Protocol: Assessing Conformational Preference via NMR

The scalar coupling constant (

-

Sample Preparation: Dissolve 5-10 mg of the fluorinated amino acid in 0.6 mL of D

O or CD -

Acquisition: Acquire

H, -

Analysis:

-

Use the Karplus equation (modified for fluorine) to calculate dihedral angles from

values. -

Criterion: A

of < 2 Hz typically indicates a gauche orientation, while > 10 Hz indicates anti. -

Validation: Compare observed couplings with DFT-calculated values for gauche vs anti rotamers to determine the population ratio.

-

Protocol: Thermal Denaturation (CD Spectroscopy)

For peptides incorporating (2R)-fluorinated residues:

-

Baseline: Prepare 20

M peptide solution in phosphate buffer (pH 7.4). -

Ramp: Heat from 5°C to 95°C at 1°C/min, monitoring ellipticity at 225 nm (for collagen) or 222 nm (for

-helix). -

Calculation: Fit the transition curve to a two-state model to derive

and-

Success Metric: A

C relative to the non-fluorinated control indicates significant thermodynamic stabilization.

-

Synthesis & Workflow Visualization

The synthesis of enantiopure (2R)-fluorinated amino acids often requires enzymatic resolution or asymmetric fluorination to avoid racemization during the process.

Caption: Workflow for generating and validating thermodynamically stable fluorinated amino acids.

References

-

Raines, R. T. (2006). "2005 Emil Thomas Kaiser Award. Protein engineering with the gauche effect." Protein Science, 15(6), 1219–1225. Link

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link

-

Hunter, L. (2010). "The C–F bond as a conformational tool in organic and biological chemistry." Beilstein Journal of Organic Chemistry, 6, 38. Link

-

Hodges, J. A., & Raines, R. T. (2003).[1] "Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers." Journal of the American Chemical Society, 125(47), 14236-14237. Link

-

Qiu, X. L., & Qing, F. L. (2011).[3] "Recent advances in the synthesis of fluorinated amino acids."[3] European Journal of Organic Chemistry, 2011(18), 3261-3278. Link

Sources

Methodological & Application

Application Note: Strategies for the Synthesis of Peptides Containing (2R)-3-amino-2-fluoropropanoic Acid

Introduction: The Significance of Fluorine in Peptide Therapeutics

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, enabling the fine-tuning of pharmacological properties. Among these, fluorinated amino acids have emerged as powerful tools for enhancing metabolic stability, modulating peptide conformation, and improving binding affinity. The fluorine atom, with its small size, high electronegativity, and the strength of the C-F bond, can induce favorable changes in the electronic environment and steric profile of a peptide backbone.[1][2] This guide focuses on the synthesis of peptides incorporating (2R)-3-amino-2-fluoropropanoic acid, a β-amino acid whose backbone fluorination presents unique synthetic challenges and opportunities. Successfully navigating its incorporation into peptide sequences opens new avenues for developing robust and potent therapeutic agents.

Core Synthetic Challenges

The primary obstacle in synthesizing peptides with (2R)-3-amino-2-fluoropropanoic acid lies in the coupling step of solid-phase peptide synthesis (SPPS). The electron-withdrawing effect of the fluorine atom at the C2 position decreases the nucleophilicity of the β-amino group (the N-terminus for coupling) and introduces significant steric hindrance. This combination can lead to sluggish and incomplete coupling reactions when using standard SPPS protocols, resulting in deletion sequences and low overall yields. Therefore, a specialized approach is required, focusing on optimized protecting group strategies and highly efficient coupling reagents.

Strategic Considerations for Solid-Phase Peptide Synthesis (SPPS)

A successful synthesis relies on a methodical approach to each stage of the SPPS process. The widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy provides a robust framework due to its use of a mild base for N-terminal deprotection, which is compatible with most acid-labile side-chain protecting groups.[][4][5]

The Building Block: Protecting Group Strategy

The key to incorporating this amino acid is starting with the correctly protected monomer. For the Fmoc/tBu strategy, the required building block is Fmoc-(2R)-3-amino-2-fluoropropanoic acid . The Fmoc group temporarily protects the β-amino group, which will become the N-terminus of the growing peptide chain.[4]

Caption: Structure of Fmoc-(2R)-3-amino-2-fluoropropanoic acid.

Selection of Solid Support (Resin)

The choice of resin is dictated by the desired C-terminal functionality of the final peptide.[6]

-

For a C-terminal amide: Rink Amide resin is the standard choice. Cleavage with strong acid (e.g., trifluoroacetic acid) directly yields the peptide amide.

-

For a C-terminal carboxylic acid: Wang resin or 2-Chlorotrityl chloride resin are suitable. 2-Chlorotrityl resin is particularly advantageous as it allows for cleavage under milder acidic conditions, preserving acid-sensitive side-chain protecting groups if needed for fragment condensation strategies.[6]

Coupling Reagent: The Key to Overcoming Steric Hindrance

Standard carbodiimide activators like N,N'-diisopropylcarbodiimide (DIC), especially when combined with additives like hydroxybenzotriazole (HOBt), are often insufficient to drive the coupling of sterically demanding residues to completion.[7] For fluorinated amino acids, more potent activating reagents are essential.

| Reagent Class | Example(s) | Potency | Mechanism & Notes |

| Carbodiimides | DIC, DCC | Moderate | Forms an O-acylisourea intermediate. Often too slow for hindered couplings, leading to incomplete reactions.[7] |

| Uronium/Aminium | HATU, HBTU, HCTU | High / Very High | Forms a highly reactive OAt- or OBt-ester. HATU is generally the most effective due to the 7-aza-HOBt moiety, which minimizes racemization and accelerates the reaction.[8] These are the recommended reagents for this application.[7][8] |

| Phosphonium | PyBOP, PyAOP | High | Forms a reactive phosphonium-based active ester. PyBOP is a well-established reagent for difficult couplings.[7][8] |

| Acyl Fluoride | TFFH | Very High | In-situ generation of a highly reactive amino acid fluoride. This method is exceptionally effective for the most challenging, sterically hindered couplings.[9][10] |

For routine synthesis of peptides containing (2R)-3-amino-2-fluoropropanoic acid, HATU is the recommended starting point due to its high reactivity, favorable kinetics, and proven track record in overcoming steric hindrance.[8]

Detailed Protocol: Synthesis of a Model Tripeptide (H-Ala-((2R)-3-F-β-Ala)-Gly-NH₂) on Rink Amide Resin

This protocol outlines the manual solid-phase synthesis of a model peptide on a 0.1 mmol scale. The fluorinated residue is abbreviated as (2R)-3-F-β-Ala.

Materials and Reagents

-

Rink Amide MBHA resin (loading ~0.5 mmol/g)

-

Fmoc-Gly-OH, Fmoc-Ala-OH

-

Fmoc-(2R)-3-amino-2-fluoropropanoic acid

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

N,N-Diisopropylethylamine (DIPEA)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

DDI Water

-

Diethyl ether (cold)

Workflow Visualization

Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).

Step-by-Step Methodology

1. Resin Preparation (Day 1)

-

Weigh 200 mg of Rink Amide resin (0.1 mmol) into a fritted peptide synthesis vessel.

-

Swell the resin in DMF for 1 hour. Drain the DMF.

2. Synthesis Cycle 1: Coupling of Fmoc-Gly-OH

-

Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain. Repeat with a fresh 5 mL portion for 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 5 mL).

-

Coupling:

-

In a separate vial, pre-activate Fmoc-Gly-OH (4 eq, 0.4 mmol), HATU (3.9 eq, 0.39 mmol), and DIPEA (8 eq, 0.8 mmol) in 3 mL of DMF for 2 minutes.

-

Add the activated amino acid solution to the resin. Agitate for 45 minutes.

-

-

Washing: Wash the resin with DMF (3 x 5 mL).

-

Quality Control (Optional): Perform a Kaiser test. A negative result (yellow beads) confirms complete coupling. If positive (blue beads), repeat the coupling step.

3. Synthesis Cycle 2: Coupling of Fmoc-(2R)-3-amino-2-fluoropropanoic acid (The Critical Step)

-

Fmoc Deprotection: Repeat step 2.1.

-

Washing: Repeat step 2.2.

-

Coupling (Optimized):

-

In a separate vial, pre-activate Fmoc-(2R)-3-amino-2-fluoropropanoic acid (4 eq, 0.4 mmol), HATU (3.9 eq, 0.39 mmol), and DIPEA (8 eq, 0.8 mmol) in 3 mL of DMF for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for an extended period: 2 to 4 hours. The steric hindrance necessitates a longer reaction time to ensure completion.[7]

-

-

Washing: Wash the resin with DMF (3 x 5 mL).

-

Quality Control: A Kaiser test is mandatory here. If the test is positive, perform a second coupling (double coupling ) with a fresh solution of activated amino acid for another 2 hours.[7]

4. Synthesis Cycle 3: Coupling of Fmoc-Ala-OH

-

Fmoc Deprotection: Repeat step 2.1.

-

Washing: Repeat step 2.2.

-

Coupling: Repeat step 2.3 using Fmoc-Ala-OH. A standard 45-minute coupling time is usually sufficient.

-

Washing: Wash the resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL) to prepare for cleavage.

5. Final Fmoc Deprotection

-

Perform a final deprotection as described in step 2.1.

-

Wash thoroughly with DMF (5 x 5 mL), followed by DCM (5 x 5 mL).

-

Dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.

6. Cleavage and Peptide Precipitation (Day 2)

-

Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% DDI Water. Caution: Work in a fume hood and wear appropriate PPE.

-

Add 5 mL of the cleavage cocktail to the dried peptide-resin. Agitate at room temperature for 2-3 hours.

-

Filter the solution to separate the resin, collecting the filtrate in a 50 mL centrifuge tube.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise into 40 mL of cold diethyl ether. A white precipitate should form.

-

Centrifuge the mixture (e.g., 4000 rpm for 5 minutes), decant the ether, and wash the peptide pellet twice more with cold ether.

-

After the final wash, dry the white peptide pellet under vacuum.

Purification and Characterization

The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA. The identity and purity of the final product must be confirmed by analytical HPLC and mass spectrometry (e.g., LC-MS), which will verify the correct molecular weight of the target peptide.[11]

Conclusion

The successful synthesis of peptides containing (2R)-3-amino-2-fluoropropanoic acid is readily achievable through a carefully optimized solid-phase methodology. The key to success is acknowledging the steric and electronic challenges posed by the fluorinated backbone and compensating with the use of high-potency coupling reagents like HATU, extended reaction times, and diligent monitoring of reaction completion. By employing these strategies, researchers can effectively harness the unique properties of fluorinated amino acids to advance the development of next-generation peptide therapeutics.

References

- Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry (RSC Publishing).

- Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-PhaseAssembly of Peptides Incorporating Sterically Hindered Residues. The Journal of Organic Chemistry - ACS Publications.

- Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ConnectSci.

- Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry.

- Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem Technical Support Center.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.

- Protected Peptides: Essential Building Blocks for Research. BOC Sciences.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory, University of California, Irvine.

- Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications.

- Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.

- Amino Acid-Protecting Groups. ResearchGate.

- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.

- What are the Sustainability Challenges in Peptide Synthesis and Purification?. Biomatik.

- Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. MDPI.

- Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters Corporation.

Sources

- 1. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 2. connectsci.au [connectsci.au]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.uci.edu [chem.uci.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bachem.com [bachem.com]

- 11. lcms.cz [lcms.cz]

HPLC method development for (2R)-2-fluoro-beta-alanine detection

Application Note: Stereoselective HPLC Analysis of (2R)-2-Fluoro- -Alanine

Introduction & Strategic Analysis

(2R)-2-fluoro-

While LC-MS/MS on HILIC columns is the standard for high-throughput biological monitoring, Pre-column Derivatization with Fluorescence Detection (FLD) remains the most robust, cost-effective, and accessible method for purity analysis and quality control.

The "Smart" Approach: Diastereomeric Resolution

Instead of using expensive and fragile chiral columns (e.g., Crown ether phases), this protocol utilizes Chiral Derivatization . By reacting the racemic analyte with an achiral fluorophore (o-Phthalaldehyde, OPA) and a chiral thiol (N-Acetyl-L-Cysteine, NAC), we convert the enantiomers into diastereomers.

Mechanism:

Advantage: Diastereomers have different physical properties and can be baseline separated on a standard, rugged C18 Reverse Phase column .

Experimental Protocol: Chiral OPA-NAC Derivatization

Reagents & Preparation

-

Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g Boric acid in 80 mL water. Adjust pH to 10.2 with NaOH. Dilute to 100 mL.

-

OPA Reagent (Primary): Dissolve 10 mg o-Phthalaldehyde in 0.5 mL Methanol.

-

Chiral Thiol (NAC): Dissolve 20 mg N-Acetyl-L-Cysteine in 2 mL Borate Buffer.

-

Derivatization Mix (Daily Prep): Mix 0.5 mL OPA solution + 2 mL NAC solution. Let stand for 5 minutes.

Sample Preparation[1][2]

-

Standard Stock: Dissolve (2R)-2-fluoro-

-alanine standard in water to 1 mg/mL. -

Reaction:

-

Mix 10

L Sample/Standard. -

Add 10

L Derivatization Mix. -

Add 80

L Borate Buffer (pH 10.2).

-

-

Incubation: Vortex and incubate at ambient temperature for 2 minutes (Reaction is fast).

-

Quench/Dilute: Add 400

L of Mobile Phase A (Acetate buffer) to stabilize the pH before injection.

Chromatographic Conditions (HPLC-FLD)

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 | High surface area for diastereomer resolution. |

| Mobile Phase A | 10 mM Sodium Acetate, pH 6.0 | Controls ionization of the carboxyl group on the derivative. |

| Mobile Phase B | Acetonitrile (ACN) | Organic modifier for elution. |

| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |

| Temperature | 30°C | Maintains reproducible retention times. |

| Detection | Fluorescence: Ex 340 nm / Em 450 nm | Max sensitivity for Isoindole derivative.[1] |

| Injection Vol | 10 |

Gradient Profile:

-

0-2 min: 5% B (Isocratic hold for loading)

-

2-15 min: 5%

45% B (Linear gradient for separation) -

15-18 min: 45%

100% B (Wash) -

18-22 min: 5% B (Re-equilibration)

Method Validation Logic

To ensure the method is scientifically sound (E-E-A-T), the following validation parameters must be met.

Specificity (Chiral Purity)

Inject a racemic standard (

-

Requirement: Baseline resolution (

) between the (2R) and (2S) peaks. -

Identification: Inject pure (2R) standard to identify the specific retention time. Note: In OPA-NAC systems, the L-L derivative usually elutes before the D-L derivative, but this must be experimentally confirmed for beta-amino acids.

Linearity & Sensitivity

-

Range: 0.1

M to 100 -

LOD (Limit of Detection): Typically ~10-50 fmol on-column due to the high quantum yield of the isoindole fluorophore.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways and reaction mechanisms for this method.

Caption: Workflow for converting enantiomers to diastereomers for standard C18 separation.

Alternative Protocol: HILIC-MS (Direct Analysis)

If derivatization is not feasible (e.g., interference from complex matrix amines), use Hydrophilic Interaction Liquid Chromatography (HILIC).

-

Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC).

-

Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Acetonitrile (20:80).

-

Detection: MS/MS (ESI Negative mode). Transition:

106 -

Note: This method separates FBAL from other metabolites but requires a Chiral HILIC column (e.g., Chiralpak ZWIX) to separate enantiomers directly.

References

-

Merck Millipore. Validation of an isocratic HPLC method to detect 2-fluoro-beta-alanine for the analysis of dihydropyrimidine dehydrogenase activity. Journal of Chromatography B. Link

-

National Institutes of Health (NIH). 2-Fluoro-beta-alanine, a Previously Unrecognized Substrate for Bile Acid Coenzyme A:amino acid:N-acyltransferase From Human Liver.Link

-

Thermo Fisher Scientific. Automated in-needle OPA/FMOC derivatization of amino acids analysis.Link

-

Phenomenex. Chiral HPLC Separations Guide - Amino Acids.Link

-

Publisso.

-fluoro-

Application Note: High-Precision qNMR Profiling using (2R)-3-Amino-2-Fluoropropanoic Acid

This Application Note provides a comprehensive technical guide for using (2R)-3-amino-2-fluoropropanoic acid (also known as (2R)-

Executive Summary

In the field of quantitative Nuclear Magnetic Resonance (qNMR), the choice of internal standard (IS) is the single most critical variable defining analytical accuracy. While Trifluoroacetic acid (TFA) and fluorobenzene are common, they suffer from volatility, pH-induced shifts, and spectral overlap in the -60 to -120 ppm region.[1]

(2R)-3-amino-2-fluoropropanoic acid ((2R)-AFPA) emerges as a superior internal standard for biological and pharmaceutical applications. As a non-volatile, water-soluble zwitterion with a distinct chemical shift (

Technical Specifications & Properties

Chemical Identity

-

IUPAC Name: (2R)-3-amino-2-fluoropropanoic acid[2]

-

Synonyms: (2R)-

-fluoro- -

Molecular Formula: C

H

Physicochemical Profile

| Property | Value | Implication for NMR |

| Physical State | White Crystalline Solid | High weighing precision (unlike volatile liquids).[3] |

| Solubility | >50 mg/mL in H | Ideal for biological/metabolomic samples.[1][3] |

| pKa Values | Exists as a zwitterion at physiological pH; shift is pH-sensitive.[1][3] | |

| Stability | High (Solid state & Solution) | Suitable for long-term storage and autosampler queues.[3] |

NMR Spectral Characteristics ( )

-

Chemical Shift (

): -189.2 ppm (relative to CFCl-

Note: Often reported as ~ -112.7 ppm relative to TFA (if TFA is set to 0 ppm).[3]

-

-

Multiplicity (Coupled): Complex multiplet (ddd or ddt).

-

Multiplicity (Decoupled): Sharp Singlet (with

decoupling). -

Relaxation Time (

): Typically 1.0 – 3.0 seconds in D

Experimental Protocol: qNMR Workflow

Reagent Preparation

Objective: Create a Traceable Stock Solution (TSS) with

-

Drying: Dry the (2R)-AFPA standard in a desiccator over P

O -

Weighing: Using a microbalance (readability 0.001 mg), weigh approximately 10.7 mg of (2R)-AFPA directly into a volumetric flask (e.g., 10 mL). Record the mass as

. -

Dissolution: Dissolve in D

O (or buffer). Add a relaxation agent (e.g., 0.5 mM Cr(acac) -

Calculation: Calculate the precise molarity (

):

Sample Preparation[1][6]

-

Aliquot: Transfer a precise volume (

) of the analyte solution into an NMR tube. -

Spike: Add a precise volume (

) of the (2R)-AFPA TSS.[3] -

Buffer: Ensure pH is buffered (e.g., Phosphate buffer pH 7.4).[1][3] (2R)-AFPA shift is pH-dependent; consistent pH ensures reproducible shift positioning.

-

Volume: Cap and mix by inversion. Total height should match the probe coil length (typically 4-5 cm).

Acquisition Parameters (Bruker/Varian)

Pulse Sequence: zgig (Inverse Gated Decoupling).[3]

-

Rationale: Decouples protons to collapse the (2R)-AFPA multiplet into a singlet (increasing S/N) while suppressing the Nuclear Overhauser Effect (NOE) to ensure signal intensity is proportional to concentration.

| Parameter | Setting | Reason |

| Pulse Angle | 90° ( | Maximizes signal per scan.[3] |

| Spectral Width (SW) | 250 ppm | Covers -50 to -250 ppm (Analyte + Standard).[3] |

| Transmitter Offset (O1P) | -120 ppm | Centers the window between typical CF |

| Relaxation Delay (D1) | Typically 15–20 s.[1][3] Ensures >99.3% magnetization recovery.[1][3] | |